Mercuric Chloranilate

chloride determination spectrophotometry ligand-exchange reagent

Silver-based chloride methods fail with organic-rich samples due to colloidal AgCl light scattering. Mercuric chloranilate eliminates this via homogeneous ligand exchange-target anions (Cl⁻, CN⁻, SO₃²⁻, S²⁻) displace chloranilate quantitatively, forming soluble, undissociated mercuric salts for interference-free spectrophotometry at 332 nm (UV) or 530 nm (visible). • Cl⁻ LOD: 0.05 ppm; CN⁻, SO₃²⁻, S²⁻ in one unified multi-analyte workflow • Soluble HgCl₂/Hg(CN)₂ products eliminate filtration & colloidal artifacts • Tetraphenylborate-coupled Rb/Cs detection: ε ~10⁶ molar absorptivity

Molecular Formula C6Cl2HgO4
Molecular Weight 407.56 g/mol
CAS No. 33770-60-4
Cat. No. B147994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuric Chloranilate
CAS33770-60-4
Molecular FormulaC6Cl2HgO4
Molecular Weight407.56 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2]
InChIInChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2
InChIKeySWDPQJMNSNNRMW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mercuric Chloranilate: Ligand-Exchange Anion Detection


Mercuric chloranilate is the mercury(II) salt of chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone), with molecular formula C₆Cl₂HgO₄ and molecular weight 407.56 g/mol [1]. It functions as a solid-phase ligand-exchange reagent in which target anions displace the intensely colored chloranilate ion (λmax = 332 nm in UV; 530 nm in visible) from the sparingly soluble mercury salt. The liberated acid chloranilate ion is measured spectrophotometrically, with absorbance proportional to analyte concentration. Unlike most metal chloranilates that form insoluble precipitates with target anions, mercuric chloranilate uniquely forms soluble, slightly dissociated mercuric salts with chloride, cyanide, sulfite, and other anions, enabling homogeneous spectrophotometric detection without colloidal interference [2]. The compound is commercially available at ≥98.0% purity (T) from specialty chemical suppliers including Alfa Aesar, Acros Organics, and BOC Sciences [3].

Why Mercuric Chloranilate Is Irreplaceable


Generic substitution among metal chloranilates fails because each metal cation dictates a fundamentally different solubility equilibrium with the target anion, determining whether the displacement reaction proceeds quantitatively and whether the product phase permits interference-free spectrophotometry. Silver chloranilate, for example, produces colloidal silver chloride that scatters light and prevents accurate absorbance measurement, rendering it 'unsatisfactory' for chloride determination [1]. Barium chloranilate is selective for sulfate, not chloride. Strontium chloranilate targets fluoride. Mercuric thiocyanate, though also mercury-based, relies on a secondary Fe(III)-thiocyanate chromophore with a different wavelength (460 nm vs. 332/530 nm), a different interference profile, and different precision characteristics in flow-injection systems [2]. Mercuric chloranilate is uniquely positioned because it forms soluble, undissociated HgCl₂, Hg(CN)₂, and HgSO₃ upon anion exchange—enabling homogeneous spectrophotometric detection without filtration artifacts—while simultaneously serving as the linchpin reagent for indirect alkali metal determination via tetraphenylborate chemistry that no other metal chloranilate can replicate [3].

Mercuric Chloranilate: Head-to-Head Performance Evidence


Eliminating Colloidal Interference vs. Silver Chloranilate

Silver chloranilate is explicitly reported as 'unsatisfactory' for chloride determination because the reaction produces colloidal silver chloride that scatters light and prevents reliable absorbance measurement. Mercuric chloranilate avoids this failure mode entirely by forming soluble, slightly dissociated mercuric chloride (HgCl₂) that does not produce turbidity, enabling homogeneous spectrophotometric detection at 530 nm or 332 nm [1]. This is not a marginal improvement but a binary pass/fail distinction: silver chloranilate simply cannot be used for this application, making mercuric chloranilate the only viable chloranilate salt for direct spectrophotometric chloride determination.

chloride determination spectrophotometry ligand-exchange reagent colloidal interference

Flow Injection Analysis Precision: Chloranilate vs. Thiocyanate

A 1994 study directly compared mercuric chloranilate-based and mercuric thiocyanate-based flow injection methods for chloride determination. Both methods achieved identical detection limits of approximately 5 μmol Cl⁻/L (175 ng/mL) [1]. However, precision differed markedly across concentration ranges. The mercuric thiocyanate method yielded an RSD of ~2% (n=7) in the 5–150 μmol/L range, decreasing to ~0.2% at higher concentrations. The mercuric chloranilate method showed RSD of ~10% at low concentrations, improving to ~1% at higher concentrations [1]. The chloranilate method offers dual-wavelength flexibility (332 nm in neutral medium; 306 nm in acidic medium), while the thiocyanate method operates at a single wavelength (460 nm) via the Fe(III)-SCN complex [1].

flow injection analysis chloride determination precision comparison method validation

UV vs. Visible Detection Sensitivity

Bertolacini and Barney (1958) demonstrated that chloranilic acid solutions absorb approximately 30 times more strongly at 330 nm (UV) than at 530 nm (visible), providing a direct pathway to substantially improve detection limits for all mercuric chloranilate-based anion methods [1]. Exploiting this UV absorption, the limit of detection for chloride using mercuric chloranilate was lowered from 0.2 ppm (colorimetric at 530 nm) [2] to 0.05 ppm (UV at 305 nm in acidic methyl Cellosolve) [1]. For sulfate (determined with barium chloranilate), the UV method achieved an LOD of 0.06 ppm, and for fluoride (with strontium chloranilate), 5 ppm [1]. The UV procedure for sulfate and chloride was reported to provide 'greater sensitivity, with fewer interferences, than currently available methods' at the time of publication [1].

ultraviolet spectrophotometry sensitivity enhancement chloranilic acid trace anion analysis

Multi-Analyte Coverage vs. Single-Analyte Salts

Humphrey and Hinze (1971) extended mercuric chloranilate beyond chloride determination to the spectrophotometric quantification of cyanide, sulfide, and sulfite ions [1]. Apparent molar absorptivities (ε, L·mol⁻¹·cm⁻¹) at 330 nm were: sulfide 32,000; chloride 22,800; sulfite 16,800; cyanide 11,500 [1]. Useful concentration ranges at 330 nm: sulfide 0.1–1.5 μg/mL; cyanide 0.4–4.0 μg/mL; sulfite 0.5–8.0 μg/mL [1]. At 525 nm, corresponding ranges were: sulfite 5–100 μg/mL; sulfide 5–200 μg/mL; cyanide 20–200 μg/mL [1]. In contrast, mercuric iodate—an alternative mercury salt for chloride determination—is primarily employed for a single analyte, and its published advantages (purity, stability, ease of excess solid removal) do not extend to multi-analyte capability [2]. Additionally, mercuric chloranilate has been demonstrated as a solid colorimetric reagent for microanalysis of complex ions including monothiophosphate (PO₃S³⁻), azide (N₃⁻), and triphenylcyanoborate ((C₆H₅)₃CNB⁻), with linear ranges of 3–100 ppm for PO₃S³⁻ and N₃⁻, and 8–200 ppm for (C₆H₅)₃CNB⁻ [3].

multi-analyte determination cyanide sulfide sulfite thiosulfate tetraphenylborate

Indirect Alkali Metal Detection via Tetraphenylborate

Huber et al. (1982) developed an indirect method for potassium, rubidium, and cesium determination in which alkali-tetraphenylborate precipitates react with mercury(II) chloranilate, releasing four moles of chloranilic acid per gram-ion of alkali metal [1]. The liberated chloranilic acid is measured photometrically at 332 nm or 540 nm. With a molar extinction coefficient (ε) of 10⁶, this technique was described as 'one of the most sensitive wet chemical alkali determinations' available [1]. The 4:1 stoichiometric amplification (four chloranilate ions released per alkali ion) is unique to the mercuric chloranilate system and cannot be replicated by other mercury salts such as mercuric thiocyanate or mercuric iodate, as these lack the requisite ligand-exchange chemistry with tetraphenylborate. The method also extends to ammonium and organic bases, provided stoichiometrically pure tetraphenylborate precipitates are formed [1].

alkali metal determination potassium analysis rubidium cesium tetraphenylborate high-sensitivity photometry

Mercuric Chloranilate: Optimal Application Scenarios


Trace Chloride in Organic Matrices by UV Spectrophotometry

Mercuric chloranilate is uniquely suited for chloride determination in organic-rich samples where silver-based methods fail due to colloidal AgCl formation [1]. The UV method (305 nm) achieves a detection limit of 0.05 ppm chloride with precision and accuracy within approximately 1% above 10 ppm, and a standard deviation of 0.1 ppm below 10 ppm [1]. Barney and Bertolacini (1957) validated this method on naphtha samples with excellent agreement against the ferric thiocyanate colorimetric reference method [2]. The method uses methyl Cellosolve (2-methoxyethanol) to suppress mercuric chloride dissociation and enhance sensitivity. Interfering cations are removed via Dowex 50W-X8 ion exchange; sulfate, acetate, oxalate, and citrate do not interfere [2].

Ultra-Trace Alkali Metals in Geochemical & Nuclear Samples

The Huber et al. (1982) method exploits the 4:1 stoichiometric amplification inherent to the mercuric chloranilate–tetraphenylborate reaction, achieving a molar extinction coefficient of 10⁶ [1]. This places the method among the most sensitive wet chemical techniques for Rb and Cs, elements for which routine atomic spectroscopy may be costly or inaccessible. The method requires stoichiometrically pure tetraphenylborate precipitates and can also detect ammonium and organic bases [1]. This scenario is particularly relevant for nuclear industry applications where Cs-137 quantification or Rb/Sr geochronology sample preparation demands high-sensitivity alkali metal analysis.

Multi-Anion Water Quality Screening

A single lot of mercuric chloranilate can support a unified analytical framework for four environmentally significant anions. At 330 nm (UV), useful concentration ranges are: sulfide 0.1–1.5 μg/mL, cyanide 0.4–4.0 μg/mL, sulfite 0.5–8.0 μg/mL, and chloride (via Bertolacini method) at 0.05 ppm LOD [1][2]. At 525 nm (visible), ranges shift to: sulfite 5–100 μg/mL, sulfide 5–200 μg/mL, and cyanide 20–200 μg/mL [1]. This dual-wavelength flexibility allows laboratories to select the appropriate detection mode based on expected concentration ranges without changing the core reagent. The 1:1 ethanol-water solvent system ensures low reagent blank and reproducible reaction kinetics across all four analytes [1].

Solid-Phase Reagent for Complex Ion Microanalysis

Mercuric chloranilate functions as a solid colorimetric reagent in a dynamic ligand-exchange approach for the microanalysis of complex ions that lack convenient direct spectrophotometric methods [1]. The released chloranilate ion, measured at 530 nm, responds linearly over 3–100 ppm for monothiophosphate (PO₃S³⁻) and azide (N₃⁻), and 8–200 ppm for triphenylcyanoborate ((C₆H₅)₃CNB⁻) [1]. Common cations (Na⁺, K⁺, Al³⁺, Ca²⁺, Mg²⁺) and anions (CH₃COO⁻, C₂O₄²⁻, SO₄²⁻, NO₃⁻) do not interfere [1]. This application is valuable for quality control laboratories in the fine chemical and pharmaceutical sectors where rapid, matrix-tolerant quantification of these specialized anions is required without sophisticated instrumentation.

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